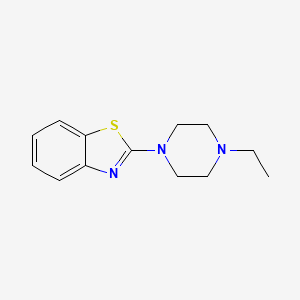

![molecular formula C24H28N4O4S2 B12159509 ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12159509.png)

ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

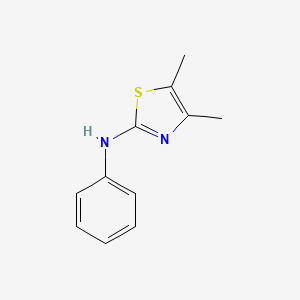

Ethyl-1-(3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidin-4-carboxylat ist eine komplexe organische Verbindung mit einer vielschichtigen Struktur. Diese Verbindung verfügt über eine Kombination aus Thiazolidin-, Pyridopyrimidin- und Piperidin-Einheiten, was sie zu einem interessanten Forschungsgegenstand in verschiedenen Bereichen der Wissenschaft macht, insbesondere in der pharmazeutischen Chemie und Pharmakologie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-1-(3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidin-4-carboxylat umfasst in der Regel mehrere Schritte:

Bildung des Thiazolidinrings: Der Thiazolidinring kann durch die Reaktion eines geeigneten Amins mit Schwefelkohlenstoff und einem Alkylhalogenid unter basischen Bedingungen synthetisiert werden.

Aufbau des Pyridopyrimidin-Kerns: Dies beinhaltet die Cyclisierung eines Pyridinderivats mit einer geeigneten Amid- oder Guanidinverbindung.

Kupplungsreaktionen: Die Thiazolidin- und Pyridopyrimidin-Zwischenprodukte werden dann durch eine Kreuzkupplungsreaktion, wie z. B. die Suzuki- oder Heck-Reaktion, zu der gewünschten komplexen Struktur gekoppelt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol unter sauren Bedingungen zur Bildung des Ethylesters.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolidinring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Nukleophile: Alkylhalogenide, Amine, Thiole.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-1-(3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf seine mögliche Verwendung als Therapeutikum untersucht, da seine komplexe Struktur Wechselwirkungen mit mehreren biologischen Zielstrukturen ermöglicht.

Biologische Studien: Die Verbindung wird in Studien zur Hemmung von Enzymen, Rezeptorbindung und zellulären Signalwegen verwendet.

Industrielle Anwendungen: Es kann als Vorläufer oder Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle dienen.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Thiazolidinring kann mit Thiolgruppen in Proteinen interagieren, während der Pyridopyrimidin-Kern an Nukleotid-Bindungsstellen binden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, while the pyridopyrimidine core can bind to nucleotide-binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.

Pyridopyrimidine: Für ihre Antikrebs- und antiviralen Aktivitäten untersucht.

Piperidinderivate: Häufig bei der Synthese von Arzneimitteln verwendet.

Einzigartigkeit

Ethyl-1-(3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidin-4-carboxylat ist einzigartig aufgrund seiner Kombination aus drei verschiedenen Pharmakophoren in einem einzigen Molekül, die es ermöglichen, gleichzeitig mit mehreren biologischen Zielstrukturen zu interagieren. Dieser Multi-Target-Ansatz kann sein therapeutisches Potenzial verbessern und die Wahrscheinlichkeit der Resistenzentwicklung reduzieren.

Eigenschaften

Molekularformel |

C24H28N4O4S2 |

|---|---|

Molekulargewicht |

500.6 g/mol |

IUPAC-Name |

ethyl 1-[3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |

InChI |

InChI=1S/C24H28N4O4S2/c1-4-32-23(31)16-8-11-26(12-9-16)20-17(21(29)27-10-6-5-7-19(27)25-20)13-18-22(30)28(14-15(2)3)24(33)34-18/h5-7,10,13,15-16H,4,8-9,11-12,14H2,1-3H3/b18-13- |

InChI-Schlüssel |

RWVIPULONVZNEA-AQTBWJFISA-N |

Isomerische SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(C)C |

Kanonische SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

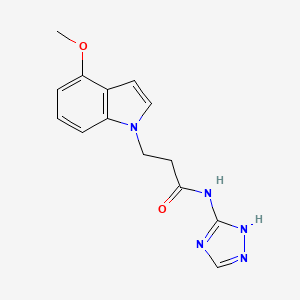

![N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12159428.png)

![Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12159436.png)

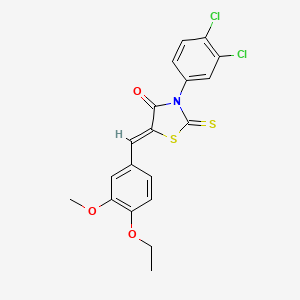

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159451.png)

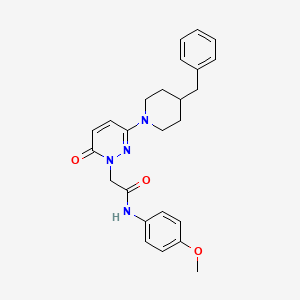

![4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12159468.png)

![N'~1~-[(3E)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12159484.png)

![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)

![8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12159501.png)

![N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12159507.png)

![Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12159511.png)